molecular formula C16H23NO4 B2503814 Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate CAS No. 2377004-32-3

Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate

Cat. No.: B2503814
CAS No.: 2377004-32-3
M. Wt: 293.363
InChI Key: FDTQLGJFIPZFJB-CYBMUJFWSA-N
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Description

Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl ester group and a hydroxyphenylmethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Hydroxyphenylmethyl Group: This step involves the alkylation of the morpholine ring with a hydroxyphenylmethyl halide under basic conditions.

    Esterification: The final step is the esterification of the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-3-[(4-methoxyphenyl)methyl]morpholine-4-carboxylate
  • Tert-butyl (3R)-3-[(4-chlorophenyl)methyl]morpholine-4-carboxylate
  • Tert-butyl (3R)-3-[(4-fluorophenyl)methyl]morpholine-4-carboxylate

Uniqueness

Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and participate in specific chemical reactions. This makes it a valuable compound for the synthesis of pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-8-9-20-11-13(17)10-12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTQLGJFIPZFJB-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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